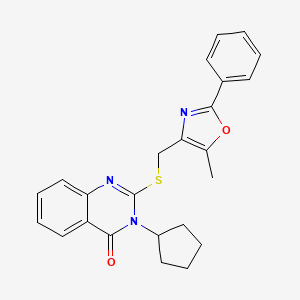
3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, with the CAS number 938810-25-4, is a novel compound belonging to the quinazolinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and biochemistry. Its unique structure, characterized by the presence of both quinazolinone and oxazole moieties, suggests a multifaceted mechanism of action.
The molecular formula of this compound is C24H23N3O2S, with a molecular weight of approximately 417.5 g/mol. The compound's structure includes a cyclopentyl group and a thioether linkage, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 938810-25-4 |
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. Specifically, studies have shown that compounds related to this compound demonstrate significant cytotoxicity against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited potent cytotoxicity with an IC50 value significantly lower than that of the positive control lapatinib.
- A2780 (Ovarian Cancer) : Similar results were observed, where the compound showed enhanced cytotoxic effects compared to standard treatments.
Table: Cytotoxicity Results
| Cell Line | Compound IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| MCF-7 | 0.20 ± 0.02 | 5.9 ± 0.74 |
| A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 |
The biological activity of this compound is attributed to its ability to inhibit multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies suggest that it acts as an ATP non-competitive inhibitor for certain kinases and an ATP competitive inhibitor for others.
Key Findings:
- CDK2 Inhibition : The compound showed strong inhibitory activity against CDK2 with an IC50 comparable to imatinib.
- HER2 Inhibition : Notably effective against HER2 with an IC50 value similar to lapatinib.
Case Studies
Recent studies have synthesized various derivatives of quinazolinone and evaluated their biological activities:
- Cytotoxicity Against MCF-7 : Compounds derived from quinazolinone demonstrated IC50 values ranging from 0.20 µM to higher values depending on structural modifications.
- Inhibitory Activity : Compounds were tested for their ability to inhibit key cancer-related kinases, revealing a structure-activity relationship that highlights the importance of specific functional groups in enhancing biological efficacy.
特性
IUPAC Name |
3-cyclopentyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-16-21(25-22(29-16)17-9-3-2-4-10-17)15-30-24-26-20-14-8-7-13-19(20)23(28)27(24)18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDDAIFLYTUHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














